molecular formula C26H23Cl2N3O B1675543 Linopirdine dihydrochloride

Linopirdine dihydrochloride

Cat. No.: B1675543
M. Wt: 464.4 g/mol
InChI Key: ZEVVHCGTTNRYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Linopirdine dihydrochloride involves several key steps:

    Amide Formation: The reaction between diphenylamine and oxalyl chloride forms an intermediate compound.

    Cyclization: Heating the intermediate leads to intramolecular cyclization, producing 1-phenylisatin.

    Reaction with 4-Picoline: Under phase transfer catalysis with a quaternary ammonium salt, the reaction with 4-picoline yields a carbinol intermediate.

    Dehydration: The carbinol is dehydrated using acetic anhydride to form an olefin.

    Reduction: The olefin is reduced to produce the indolone.

    Alkylation: The final step involves alkylation with 4-picolylchloride in the presence of a hydroxide base, resulting in Linopirdine.

Industrial production methods typically follow similar synthetic routes but may involve optimization for scale, yield, and purity.

Chemical Reactions Analysis

Linopirdine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biochemical Pathways

  • Blocking KCNQ Channels : By inhibiting the M current, linopirdine leads to increased neuronal firing rates.
  • Neurotransmitter Release : Enhanced release of acetylcholine in the hippocampus promotes synaptic plasticity and cognitive performance .
  • Interaction with Other Channels : Linopirdine also interacts with various ion channels, including TRPV1, which may contribute to its biological effects .

Scientific Research Applications

This compound has a diverse range of applications across various fields of research:

Neuroscience

  • Cognitive Enhancement Studies : Investigated for its potential in improving cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders by enhancing acetylcholine release .
  • Neuronal Excitability Research : Used as a tool to study the role of KCNQ channels in regulating neuronal activity and synaptic transmission .

Pharmacology

  • Drug Development : Explored as a candidate for developing new treatments targeting potassium channels and related pathways in neurological disorders .
  • Mechanistic Studies : Provides insights into the modulation of neurotransmitter systems, aiding in understanding synaptic mechanisms and plasticity .

Cellular Biology

  • Cellular Effects : Its effects on various cell types, especially neurons, have been documented, demonstrating significant alterations in cellular excitability and neurotransmitter dynamics .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

  • Cognitive Function Improvement :
    • A murine model indicated that linopirdine could reverse age-related declines in cognitive function by enhancing acetylcholine release .
    • In behavioral tests, linopirdine improved performance in tasks requiring memory and learning, suggesting its potential therapeutic role in age-related cognitive decline .
  • Mechanistic Insights :
    • Research demonstrated that linopirdine selectively blocks M-type potassium currents while affecting other ionic currents at higher concentrations, contributing to enhanced neurotransmitter release mechanisms .
  • Therapeutic Potential :
    • Investigations into linopirdine's effects on synaptic transmission have shown promise for treating cognitive disorders through modulation of cholinergic signaling pathways .

Mechanism of Action

Linopirdine dihydrochloride exerts its effects by blocking KCNQ (KV7) voltage-gated potassium channels. This blockade leads to the disinhibition of acetylcholine release, thereby increasing neurotransmitter levels in the synaptic cleft. The compound also enhances glutamate release onto CA1 pyramidal neurons in the hippocampus, contributing to its cognitive-enhancing properties . Additionally, Linopirdine acts as a glycine receptor antagonist at concentrations typically used in brain studies .

Comparison with Similar Compounds

Linopirdine dihydrochloride is unique in its dual action as a potassium channel blocker and glycine receptor antagonist. Similar compounds include:

Linopirdine’s ability to enhance acetylcholine release and its specific action on KCNQ2/3 channels distinguish it from these related compounds.

Biological Activity

Linopirdine dihydrochloride, also known as DuP 996, is a potent blocker of KCNQ (Kv7) voltage-gated potassium channels, particularly KCNQ2 and KCNQ3. This compound has garnered attention due to its significant effects on neurotransmitter release and potential cognitive enhancement properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on neurotransmitter dynamics, and relevant case studies.

Linopirdine primarily acts as an antagonist of M-type potassium channels, which are crucial for regulating neuronal excitability. By blocking these channels, linopirdine leads to:

  • Increased Acetylcholine Release : Linopirdine enhances the stimulus-evoked release of acetylcholine (ACh) in the brain, particularly in the hippocampus, by inhibiting M-currents. The IC50 for this action is approximately 2.4 µM .
  • Modulation of Other Neurotransmitters : In addition to ACh, linopirdine also increases the release of dopamine, serotonin, and glutamate, contributing to its cognitive-enhancing effects .

Biological Effects

The biological effects of this compound can be summarized as follows:

Effect Description
Cognition Enhancement Improves performance in learning and memory tasks in animal models .
EEG Activity Induces patterns of enhanced vigilance in EEG readings .
Neocortical Activation Increases c-fos expression in the cerebral cortex, indicating neuronal activation .
Vasoconstriction Causes pulmonary vasoconstriction without affecting systemic arterial pressure .

Case Studies and Research Findings

  • Cognitive Enhancement in Animal Models :
    • Studies have demonstrated that linopirdine improves cognitive function in aged rats by enhancing ACh release and promoting synaptic plasticity. For instance, administration led to significant improvements in tasks measuring spatial memory and learning capabilities .
  • Electrophysiological Studies :
    • Research has shown that linopirdine selectively constricts pulmonary arteries while having minimal effects on systemic arteries. This was evidenced through experiments measuring pulmonary perfusion pressure in spontaneously breathing rats where linopirdine induced dose-dependent increases in pressure .
  • Neurotransmitter Release Dynamics :
    • Linopirdine has been shown to facilitate increased neurotransmitter release by promoting calcium influx through voltage-gated calcium channels following M-current inhibition. This mechanism underlies its ability to enhance cognitive functions and may have implications for treating cognitive deficits associated with various neurological disorders .

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of linopirdine dihydrochloride in experimental models?

this compound acts as a selective inhibitor of Kv7 voltage-activated potassium channels (KV7.2–7.5 subtypes), which regulate neuronal excitability and vascular endothelial permeability. Its inhibition of these channels increases intracellular calcium levels, enhancing neurotransmitter release in neuronal studies and reducing endothelial leakage in vascular models . Methodologically, researchers should validate target engagement using patch-clamp electrophysiology for ion channel activity or calcium imaging in cell-based assays.

Q. What are the recommended dosing strategies for this compound in rodent studies?

In hemorrhage-resuscitation rat models, a single dose of 3 mg/kg (intravenous) reduced fluid requirements by 45–55% during resuscitation, with dose-dependent efficacy observed between 10–50 μg/mL in vitro . For neurological studies, oral doses of 1–10 mg/kg are typical, though bioavailability should be confirmed via plasma pharmacokinetics. Researchers must adjust dosing based on species-specific metabolic rates and route of administration (e.g., IV vs. oral).

Q. What safety protocols are essential when handling this compound in the laboratory?

Adhere to hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent aerosolization, and follow spill containment procedures with inert absorbents. Decontaminate surfaces with 70% ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in linopirdine’s efficacy across different hemorrhage models?

In spontaneously breathing rats, linopirdine showed transient efficacy in reducing fluid requirements, whereas mechanically ventilated models demonstrated sustained benefits. This discrepancy may arise from differences in autonomic regulation or baseline vascular tone. To address this, researchers should standardize anesthesia protocols, monitor real-time hemodynamic parameters (e.g., mean arterial pressure), and include sham-operated controls to isolate drug effects .

Q. What experimental designs are optimal for studying linopirdine’s dual effects on neuronal and vascular systems?

Use a crossover design in in vivo models to assess both neurological (e.g., cognitive tests, EEG recordings) and vascular outcomes (e.g., Evans Blue dye extravasation for endothelial permeability). For in vitro studies, co-culture systems (e.g., neuronal-endothelial cell models) can elucidate cross-talk between pathways. Include Kv7 channel openers (e.g., retigabine) as negative controls to confirm mechanism-specific effects .

Q. How should researchers analyze tissue-specific edema reduction data post-linopirdine administration?

Quantify edema using wet/dry weight ratios in organs like lungs and intestines. Normalize data to baseline organ weights and apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For translational relevance, correlate edema reduction with biomarkers such as claudin-5 (endothelial tight junctions) or aquaporin-4 (water transport) via Western blot or immunohistochemistry .

Q. What are the limitations of using this compound in combination therapies?

Linopirdine’s Kv7 inhibition may synergize with vasopressors (e.g., norepinephrine) in shock models but could exacerbate arrhythmias in cardiovascular studies. Pre-screen combinations using in vitro toxicity assays (e.g., lactate dehydrogenase release) and monitor ECG parameters (QT interval prolongation) in in vivo models. Dose-response matrices (e.g., Chou-Talalay method) can identify additive vs. antagonistic interactions .

Q. How can researchers validate linopirdine’s anti-inflammatory effects in preclinical models?

Measure cytokines (IL-6, TNF-α) in plasma and tissue homogenates via ELISA. Use flow cytometry to assess leukocyte infiltration (CD45+ cells) in affected organs. For mechanistic insight, employ CRISPR-edited Kv7.4 knockout models to isolate linopirdine’s channel-dependent effects from off-target anti-inflammatory actions .

Q. Methodological Notes

  • Data Reproducibility : Include batch-to-batch variability analysis for this compound (≥98% purity per HPLC ).
  • Ethical Compliance : Follow institutional guidelines for animal studies (e.g., ARRIVE 2.0) and document approvals in methods sections .
  • Statistical Rigor : Power analyses should precede experiments to determine sample sizes, with p < 0.05 considered significant unless corrected for multiple comparisons .

Properties

IUPAC Name

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVHCGTTNRYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one (19 g) was converted to the dihydrochloride by treatment with 40 ml 25% hydrochloric acid in ethanol. To the mixture was added 50 ml isopropanol and the solution was heated to boiling. Boiling acetone was added until thick needles just started to form (total volume of solvents: 200-250 ml). The solution was allowed to cool to room temperature, then allowed to stand overnight at 0°. The solid was filtered and washed with cold isopropanol to yield 19.5 g (84%) of the title compound; m.p. 257°-8°. (Note: degree of drying has an effect on m.p. of the dihydrochloride; very slowly increasing the temperature of the melting point apparatus gives a melting point of 275°-276°). A second crop was obtained by evaporating the filtrate, dissolving the residue in isopropanol and adding approximately an equal volume of acetone; the mixture was allowed to sit overnight at room temperature, and then 6 hours at 0° C. to yield an additional 2.8 g, m.p. 252°-253°. Recrystallization yielded 2.4 g, of the second crop: m.p. 257°-258° C. The total dihydrochloride yield was 21.9 g (94%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Linopirdine dihydrochloride
Linopirdine dihydrochloride
Linopirdine dihydrochloride
Linopirdine dihydrochloride
Linopirdine dihydrochloride
Linopirdine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.